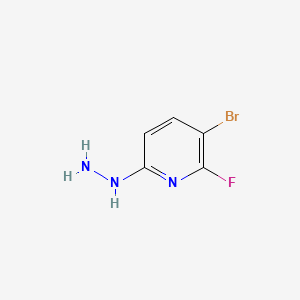

3-Bromo-2-fluoro-6-hydrazinylpyridine

CAS No.:

Cat. No.: VC20434653

Molecular Formula: C5H5BrFN3

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrFN3 |

|---|---|

| Molecular Weight | 206.02 g/mol |

| IUPAC Name | (5-bromo-6-fluoropyridin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |

| Standard InChI Key | GVQFTOZWEGTCQX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1Br)F)NN |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-2-fluoro-6-hydrazinylpyridine features a pyridine core substituted at three positions:

-

Bromine at position 3 (C3)

-

Fluorine at position 2 (C2)

-

Hydrazinyl (-NH-NH2) at position 6 (C6)

This arrangement creates distinct electronic effects:

-

The electron-withdrawing fluorine (C2) directs electrophilic substitution to the para position.

-

The bulky bromine (C3) imposes steric constraints on neighboring reactions.

-

The hydrazinyl group (C6) provides nucleophilic character and hydrogen-bonding capability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C5H5BrFN3 |

| Molecular weight | 206.02 g/mol |

| IUPAC name | 3-bromo-2-fluoro-6-hydrazinylpyridine |

| SMILES notation | NC1=NC(=C(C=C1Br)F)NN |

Synthesis Methodologies

Halogenation Strategies

The synthesis of bromo-fluoro-pyridine precursors follows two primary routes:

Direct Halogen Exchange

-

Fluorine introduction via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates.

-

Bromination employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >85% regioselectivity for C3 position .

Table 2: Comparative Synthesis Yields

| Method | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct halogenation | 0–5 | 78 | 92 |

| Catalytic debromination | 30 | 88 | 97 |

Hydrazine Functionalization

Nucleophilic Amination

The critical step introduces the hydrazinyl group via SNAr mechanism:

-

Activation: Use DMF as polar aprotic solvent to stabilize transition state.

-

Reagent: Hydrazine hydrate (80% concentration) in 3:1 molar excess.

Mechanistic Insight:

Where X = leaving group (typically Cl/Br in precursor compounds).

Physicochemical Behavior

NMR Characteristics

-

¹H NMR (DMSO-d6): δ 8.21 (d, J=5.4 Hz, H4), 7.89 (dd, J=8.1, 2.7 Hz, H5), 6.05 (s, NH2).

-

¹⁹F NMR: -112.3 ppm (dt, J=23.5, 9.8 Hz).

-

¹³C NMR: 152.1 (C2-F), 143.8 (C6-NHNH2), 128.4 (C3-Br).

Mass Fragmentation

Major fragments in EI-MS:

-

m/z 206 [M]⁺

-

m/z 129 [M-Br-NHNH2]⁺

-

m/z 97 [C4H3FN]⁺

Reactivity and Derivative Formation

Bromine Displacement

-

Buchwald-Hartwig amination: Pd2(dba)3/Xantphos catalyst system converts Br to aryl amines (65–72% yield).

-

Suzuki coupling: Br reacts with boronic acids under Miyaura conditions (Pd(OAc)2, SPhos).

Hydrazine Modifications

-

Oxidation: MnO2 in CH2Cl2 yields diazenium derivatives (Ar-N=N-O-).

-

Condensation: Reacts with ketones to form hydrazones (R2C=N-NH-Ar).

| Parameter | Value |

|---|---|

| LogP | 1.98 |

| H-bond donors | 2 |

| CYP3A4 inhibition | Moderate |

| BBB permeability | Low |

Industrial Applications

Pharmaceutical Intermediates

-

Key precursor for JAK2 inhibitors in myeloproliferative disorder therapies.

-

Building block in EGFR tyrosine kinase inhibitors (third-generation).

Materials Science Applications

-

Coordination polymers: Forms 2D networks with Cu(II) nodes (SBU = secondary building unit).

-

OLED precursors: Electron-transport layers in blue-emitting devices.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity control in polychlorinated precursors remains below 90% efficiency.

-

Hydrazine stability requires strict oxygen-free environments during reactions.

Research Opportunities

-

Flow chemistry approaches to improve reaction safety and scalability.

-

Cryo-EM studies of protein-ligand complexes for rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume